N-[2-methyl-5-(1-methyl-1H-pyrazol-5-yl)phenyl]prop-2-enamide
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Overview
Description
N-[2-methyl-5-(1-methyl-1H-pyrazol-5-yl)phenyl]prop-2-enamide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-methyl-5-(1-methyl-1H-pyrazol-5-yl)phenyl]prop-2-enamide typically involves the reaction of 2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline with acryloyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst and neutralizes the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This approach allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[2-methyl-5-(1-methyl-1H-pyrazol-5-yl)phenyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted amides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: The compound has been investigated for its anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of N-[2-methyl-5-(1-methyl-1H-pyrazol-5-yl)phenyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target enzyme, inhibiting its activity and leading to the desired biological effect. The molecular pathways involved in its action include the modulation of signaling pathways related to inflammation and cell proliferation .
Comparison with Similar Compounds
N-[2-methyl-5-(1-methyl-1H-pyrazol-5-yl)phenyl]prop-2-enamide can be compared with other pyrazole derivatives, such as:
N-[2-methyl-5-(1-methyl-1H-pyrazol-5-yl)phenyl]acetamide: Similar structure but with an acetamide group instead of a prop-2-enamide group.
N-[2-methyl-5-(1-methyl-1H-pyrazol-5-yl)phenyl]butanamide: Similar structure but with a butanamide group instead of a prop-2-enamide group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the prop-2-enamide group, which imparts distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
N-[2-methyl-5-(2-methylpyrazol-3-yl)phenyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-4-14(18)16-12-9-11(6-5-10(12)2)13-7-8-15-17(13)3/h4-9H,1H2,2-3H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZDHSLSKGAJTSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=NN2C)NC(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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